molecular formula C17H19ClN2O3S B4422861 1-(4-chlorobenzenesulfonyl)-4-(3-methoxyphenyl)piperazine

1-(4-chlorobenzenesulfonyl)-4-(3-methoxyphenyl)piperazine

Cat. No.: B4422861
M. Wt: 366.9 g/mol
InChI Key: FUJBYJLNKKRCJK-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-4-(3-methoxyphenyl)piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 4-chlorobenzenesulfonyl group and a 3-methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzenesulfonyl)-4-(3-methoxyphenyl)piperazine typically involves the reaction of 1-(4-chlorobenzenesulfonyl)piperazine with 3-methoxyphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzenesulfonyl)-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the benzenesulfonyl group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Nucleophiles in the presence of a base like sodium hydride in dimethylformamide at elevated temperatures.

Major Products:

    Oxidation: 1-(4-Hydroxybenzenesulfonyl)-4-(3-methoxyphenyl)piperazine.

    Reduction: 1-(4-Chlorobenzenesulfide)-4-(3-methoxyphenyl)piperazine.

    Substitution: 1-(4-(Substituted)benzenesulfonyl)-4-(3-methoxyphenyl)piperazine.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-4-(3-methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-(3-methoxyphenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Chlorobenzenesulfonyl)piperazine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    4-(3-Methoxyphenyl)piperazine: Lacks the benzenesulfonyl group, affecting its reactivity and applications.

    1-(4-Methylbenzenesulfonyl)-4-(3-methoxyphenyl)piperazine:

Uniqueness: 1-(4-Chlorobenzenesulfonyl)-4-(3-methoxyphenyl)piperazine stands out due to the presence of both the chlorobenzenesulfonyl and methoxyphenyl groups, which confer unique reactivity and binding properties. This combination makes it a valuable compound for diverse scientific investigations and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-23-16-4-2-3-15(13-16)19-9-11-20(12-10-19)24(21,22)17-7-5-14(18)6-8-17/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJBYJLNKKRCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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